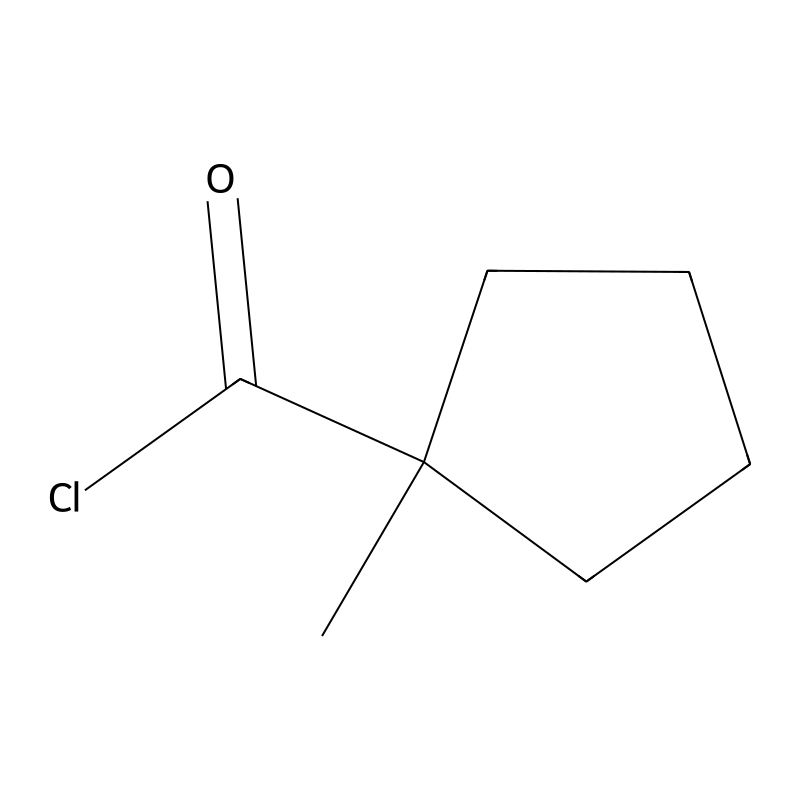1-Methylcyclopentane-1-carbonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Methylcyclopentane-1-carbonyl chloride is an organic compound with the molecular formula CHClO. It features a cyclopentane ring substituted with a methyl group and a carbonyl chloride functional group, making it a member of the acyl chloride family. This compound is characterized by its flammable nature and potential toxicity, particularly when ingested, as indicated by its classification as harmful if swallowed . The compound has a molecular weight of approximately 146.61 g/mol and exhibits a boiling point around 162.7 °C .
Synthesis of Esters and Amides
The carbonyl chloride group (COCl) in 1-Methylcyclopentane-1-carbonyl chloride makes it a valuable reagent for introducing a cyclopentanecarboxyl group into other molecules. Researchers can react it with alcohols to form esters or with amines to form amides. These reactions are fundamental in organic synthesis for creating new molecules with desired properties [1].
Preparation of Cyclopentane Derivatives
The cyclopentane ring structure in 1-Methylcyclopentane-1-carbonyl chloride can be a useful starting material for synthesizing other cyclopentane-based molecules. Researchers can utilize various synthetic transformations to modify the structure and functional groups attached to the cyclopentane ring [2].
Study of Reactivity
-Methylcyclopentane-1-carbonyl chloride can be used as a model compound to study the reactivity of carbonyl chlorides. Researchers can investigate its reaction mechanisms with different nucleophiles and explore factors influencing its reactivity profile [3].
- Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. For example:
- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid:
Synthesis of 1-methylcyclopentane-1-carbonyl chloride can be achieved through several methods:
- From Methylcyclopentanol: Methylcyclopentanol can be converted to the corresponding carbonyl compound via oxidation followed by chlorination.
- Using Thionyl Chloride: The reaction of 1-methylcyclopentanecarboxylic acid with thionyl chloride can yield 1-methylcyclopentane-1-carbonyl chloride. This method is common for converting carboxylic acids to acyl chlorides.
The primary applications of 1-methylcyclopentane-1-carbonyl chloride include:
- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry.
- Reagent in Organic Reactions: Its reactive acyl chloride functional group makes it useful for introducing carbonyl functionalities into other organic molecules.
Several compounds share structural similarities with 1-methylcyclopentane-1-carbonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylcyclopentane-1-carbonyl chloride | CHClO | Isomer with different positioning of the methyl group |
| Cyclopentanecarbonyl chloride | CHClO | Lacks the methyl substitution, simpler structure |
| 3-Methylcyclobutanecarbonyl chloride | CHClO | Contains a cyclobutane ring instead of cyclopentane |
Uniqueness
The unique aspect of 1-methylcyclopentane-1-carbonyl chloride lies in its specific arrangement of substituents on the cyclopentane ring, which influences its reactivity and potential applications compared to its structural isomers and related compounds. Its distinct properties make it valuable in synthetic organic chemistry while also posing specific handling challenges due to its toxicity and reactivity.
XLogP3
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








